2-(3,5-Dichloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid
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Overview
Description
2-(3,5-Dichloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid is a synthetic organic compound characterized by the presence of dichloro, hydroxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dichloro groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(3,5-Dichloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid methyl ester
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid
- (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid
Uniqueness
2-(3,5-Dichloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group .
Properties
Molecular Formula |
C9H5Cl2F3O4 |
---|---|
Molecular Weight |
305.03 g/mol |
IUPAC Name |
2-(3,5-dichloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H5Cl2F3O4/c10-4-1-3(2-5(11)6(4)15)8(18,7(16)17)9(12,13)14/h1-2,15,18H,(H,16,17) |
InChI Key |
LCPXMAUXGJHWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C(C(=O)O)(C(F)(F)F)O |
Origin of Product |
United States |
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